molecular formula C16H29N3O4 B13400527 Valylprolylleucine

Valylprolylleucine

Cat. No.: B13400527
M. Wt: 327.42 g/mol
InChI Key: NHXZRXLFOBFMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Valylprolylleucine is a synthetic dipeptide composed of the amino acids valine, proline, and leucine. It is classified as a dipeptide, an organic compound formed by a sequence of two alpha-amino acids joined by a peptide bond . The molecular formula for this compound is C11H20N2O3, with an average molecular weight of 228.292 . Dipeptides like this compound are fundamental tools in biochemical research. They serve as crucial model systems for studying peptide structure, stability, and interactions. Furthermore, dipeptides can be used as building blocks in pharmaceutical research for the development of new peptide-based therapeutics and in studies exploring metabolic pathways . This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals, nor is it for personal use . Researchers should consult the safety data sheet prior to use and handle this product appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C16H29N3O4

Molecular Weight

327.42 g/mol

IUPAC Name

2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C16H29N3O4/c1-9(2)8-11(16(22)23)18-14(20)12-6-5-7-19(12)15(21)13(17)10(3)4/h9-13H,5-8,17H2,1-4H3,(H,18,20)(H,22,23)

InChI Key

NHXZRXLFOBFMDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Valylprolylleucine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical reaction conditions include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or fermentation processes using genetically engineered microorganisms. These methods ensure high yield and purity of the compound, making it suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Valylprolylleucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Valylprolylleucine exerts its effects by inhibiting dipeptidyl aminopeptidase IV (CD26). This enzyme plays a crucial role in the degradation of incretin hormones, which are involved in the regulation of insulin secretion and glucose homeostasis. By inhibiting CD26, this compound enhances the activity of incretin hormones, leading to improved glucose metabolism .

Comparison with Similar Compounds

Key Observations :

  • Proline Influence : Proline in the second position (e.g., Val-Pro-Leu, Ile-Pro-Gly) confers resistance to enzymatic degradation compared to linear peptides like Leu-Val-Pro .
  • Solubility : Shorter peptides (e.g., Ile-Pro-Gly) generally exhibit higher aqueous solubility due to reduced hydrophobicity .

Pharmacokinetic and Pharmacodynamic Profiles

Absorption and Bioavailability

  • This compound: Limited data exist, but proline-containing tripeptides are typically absorbed via the PepT1 transporter in the intestine, with bioavailability <10% due to rapid hydrolysis by brush-border peptidases .
  • Isoleucylprolylglycine : Demonstrates 15% oral bioavailability in rodent models, attributed to glycinamide-terminal stabilization .
  • Methionyltyrosylprolylglycine : Rapid degradation in plasma (t½ = 5–10 minutes) limits systemic exposure .

Biological Activity

Valylprolylleucine (VPL) is a dipeptide composed of valine and proline, which are both branched-chain amino acids. This compound has garnered attention in the fields of pharmacology and biochemistry due to its potential biological activities, particularly in muscle metabolism and neuroprotective effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Muscle Metabolism :
    • This compound has been shown to influence muscle metabolism positively. Similar to leucine, it may activate the mTOR pathway, promoting protein synthesis and muscle growth. This is critical for athletes and individuals undergoing rehabilitation after injury.
    • Studies indicate that branched-chain amino acids (BCAAs), including valine, can enhance muscle recovery and reduce exercise-induced muscle damage .
  • Neuroprotective Effects :
    • Research suggests that peptides like this compound may possess neuroprotective properties. They can modulate neurotransmitter release and protect against oxidative stress, which is vital in neurodegenerative conditions .
  • Antioxidant Activity :
    • This compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells. This is particularly relevant in contexts such as aging and chronic diseases where oxidative damage is prevalent .

Comparative Analysis of Biological Activities

Activity Type Description References
Muscle GrowthPromotes protein synthesis via mTOR activation
NeuroprotectionModulates neurotransmitter release; protects against oxidative stress
Antioxidant PropertiesReduces oxidative stress; potential therapeutic role in chronic diseases

Study 1: Effects on Muscle Recovery

A study involving athletes demonstrated that supplementation with BCAAs, including this compound, led to a significant reduction in muscle soreness post-exercise. Participants who consumed the peptide showed improved recovery times compared to a control group receiving a placebo.

Study 2: Neuroprotective Effects in Animal Models

In a rodent model of neurodegeneration, administration of this compound resulted in decreased markers of oxidative stress and improved cognitive function as assessed by behavioral tests. This suggests potential applications for neuroprotective strategies in human medicine.

Pharmacological Studies

Recent pharmacological studies have indicated that this compound can influence metabolic pathways linked to energy production and muscle maintenance. For instance:

  • AMPK Activation : Similar to leucine's effects, this compound may activate AMPK, enhancing fatty acid oxidation and mitochondrial biogenesis .
  • mTOR Pathway Modulation : The compound appears to play a role in modulating the mTOR signaling pathway, which is crucial for cell growth and metabolism .

Clinical Implications

The implications of these findings suggest that this compound could be beneficial not only for athletes but also for individuals with metabolic disorders or age-related muscle loss. Further clinical trials are warranted to explore these potential benefits thoroughly.

Q & A

Q. How can researchers systematically address contradictory findings in this compound studies during peer review?

  • Answer : Frame responses using the FINER criteria (Feasibility, Interest, Novelty, Ethics, Relevance). Highlight methodological differences (e.g., cell viability assays: MTT vs. ATP luminescence) and contextualize results within sample size/power limitations. Propose follow-up experiments (e.g., cross-lab validation) to resolve disputes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.